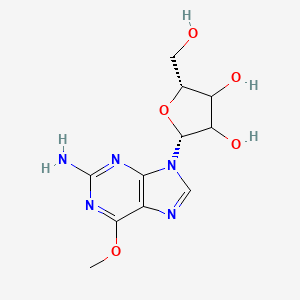![molecular formula C15H17NO2S B13866650 [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazole derivative with a phenyl-substituted oxane in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up the reaction using continuous flow reactors or batch reactors to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly for treating infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division and metabolism, contributing to its antimicrobial and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C15H17NO2S |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
[2-(4-phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2S/c17-10-13-11-19-14(16-13)15(6-8-18-9-7-15)12-4-2-1-3-5-12/h1-5,11,17H,6-10H2 |
InChI-Schlüssel |
JXKDFOGYEQRNOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=CC=CC=C2)C3=NC(=CS3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


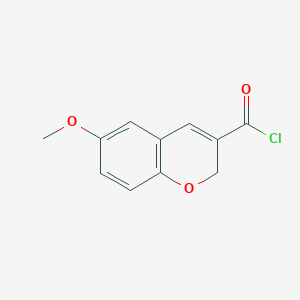
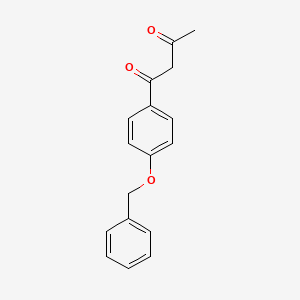
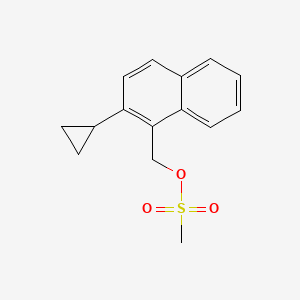
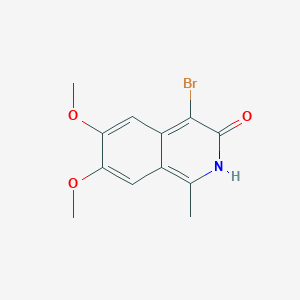
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
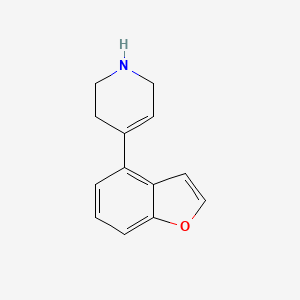
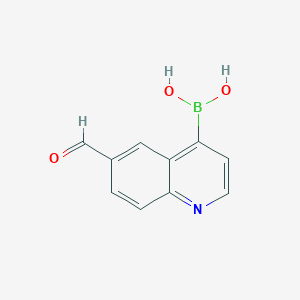
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
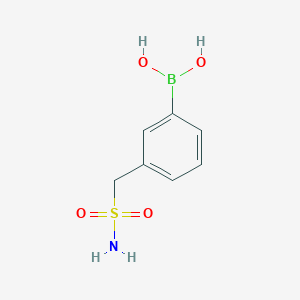
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
